molecular formula C12H12IN B127122 1-Methyl-4-phenylpyridinium iodide CAS No. 36913-39-0

1-Methyl-4-phenylpyridinium iodide

Cat. No. B127122
CAS RN: 36913-39-0
M. Wt: 297.13 g/mol
InChI Key: RFDFRDXIIKROAI-UHFFFAOYSA-M
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Description

1-Methyl-4-phenylpyridinium ion (MPP+) is a well-known neurotoxin and is the active metabolite of the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It is known to inhibit Complex I of the mitochondrial respiratory chain, leading to cell death in dopaminergic neurons, which is associated with Parkinson's disease .

Synthesis Analysis

The synthesis of MPP+ and its analogs has been explored to understand its interaction with biological systems. For instance, analogs of MPP+ with various alkyl groups at the 4' position of the phenyl ring have been synthesized to investigate their potency as inhibitors of mitochondrial respiration. These analogs have shown increased potency compared to MPP+ itself, with the potency increasing as the length of the alkyl chain increases .

Molecular Structure Analysis

The molecular structure of MPP+ related compounds has been studied using various techniques such as NMR, FTIR, Raman, X-ray diffraction, and DFT methods. For example, the structure and conformation of 2,3-diethoxycarbonyl-1-methylpyridinium iodide were analyzed, revealing electrostatic interactions between the iodide anion and the positively charged pyridinium nitrogen atom . Similarly, the crystal structure of 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide was determined, showing a twisted molecular structure with significant dihedral angles between the pyridinium and phenyl rings .

Chemical Reactions Analysis

MPP+ and its derivatives undergo various chemical reactions. For instance, the reaction of 4-formyl-1-methylpyridinium iodide oxime with isopropyl methylphosphonofluoridate (GB) was studied, yielding a potent anticholinesterase compound . Additionally, the electrochemical reduction of 1-methyl-4-carboxypyridinium iodide and 1-methyl-4-methoxycarbonylpyridinium iodide in an aqueous medium has been examined, showing a complex reduction mechanism involving proton transfer and demethanolation or dehydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPP+ and its derivatives are influenced by their molecular structure. For example, the ionic reaction products of pyridines with iodine in a polyethylene matrix were investigated using FTIR polarization spectroscopy, indicating the formation of various iodine(I) cations and their alignment in the polymer medium . The crystal structures of red salts derived from yellow 4-cyano-1-methylpyridinium iodide were also described, highlighting the unexpected formation of these compounds under ambient conditions .

Scientific Research Applications

Photophysical Properties and Charge Transfer

1-Methyl-4-phenylpyridinium iodide has been studied for its photophysical properties. Görner (2011) investigated the charge transfer fluorescence of trans-stryrylpyridinium iodides in solutions. They found significant red-shifts and enhanced quantum yields in low polarity solvents due to photoinduced electron transfer, indicating potential applications in photophysical research and optoelectronics (Görner, 2011).

Neurobiology and Neurotoxicity

The compound has been used to investigate neurodegenerative diseases like Parkinson's. Mazzio and Soliman (2003) explored the role of glycolysis and gluconeogenesis in protecting neuroblastoma cells against its toxicity. Their findings highlight its utility in studying metabolic pathways in neuronal cells and Parkinson's disease (Mazzio & Soliman, 2003).

Structural and Conformational Analysis

Barczyński et al. (2013) conducted a comprehensive study on the structure and conformation of 1-methylpyridinium iodide derivatives using various spectroscopic and computational methods. This research is valuable for understanding the molecular geometry and intermolecular interactions of such compounds (Barczyński et al., 2013).

Supramolecular Chemistry

Senler et al. (2012) explored the formation of ternary complexes with 4-phenylpyridinium derivatives, demonstrating the potential of 1-methyl-4-phenylpyridinium iodide in supramolecular chemistry applications (Senler et al., 2012).

Material Science

In material science, Stoumpos et al. (2013) reported on semiconducting tin and lead iodide perovskites with organic cations, including 1-methyl-4-phenylpyridinium iodide. Their work suggests applications in developing new materials with unique electronic and optical properties (Stoumpos et al., 2013).

Environmental and Analytical Applications

Du et al. (2015) used 1-methyl-4-phenylpyridinium iodide in a study on the adsorption of dyes, indicating its relevance in environmental science and analytical applications (Du et al., 2015).

Crystallography and Molecular Design

Kosuge et al. (2002) prepared a novel organic-inorganic hybrid crystal from 1-methyl-4-carbamoylpyridinium iodide and cadmium iodide, demonstrating the potential of related compounds in crystallography and molecular design (Kosuge et al., 2002).

Solar Energy and Photovoltaic Research

Wu et al. (2013) utilized a derivative of 1-methyl-4-phenylpyridinium iodide in dye-sensitized solar cells, highlighting its application in renewable energy research (Wu et al., 2013).

Safety And Hazards

MPP+ iodide is a neurotoxin that induces Parkinson’s disease in animal models . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

MPP+ iodide is an important compound in Parkinson’s research since its property to induce Parkinson’s disease was discovered in 1983 . It is used in the development of a PD model to screen neuroprotectors . The specific mitochondrial NCX (mNCX) inhibitors protect dopaminergic cells from the MPP+ and 4’I-MPP+ toxicity, most likely through the inhibition of the mitochondrial uptake, which could potentially be exploited for the development of pharmacological agents to protect the central nervous system (CNS) dopaminergic neurons from PD-causing environmental toxins .

properties

IUPAC Name

1-methyl-4-phenylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFRDXIIKROAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880040
Record name 1-Methyl-4-phenylpyridinium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenylpyridinium iodide

CAS RN

36913-39-0
Record name Pyridinium, 1-methyl-4-phenyl-, iodide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-phenylpyridinium iodide
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Record name 1-Methyl-4-phenylpyridinium iodide
Source EPA DSSTox
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Record name 36913-39-0
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Record name CYPERQUAT IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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